molecular formula C24H20N6O4S B1244025 Unii-cdl03A411T CAS No. 193809-84-6

Unii-cdl03A411T

Cat. No.: B1244025
CAS No.: 193809-84-6
M. Wt: 488.5 g/mol
InChI Key: NLABJQQLMHAJIL-JOCHJYFZSA-N
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Description

UNII-cdl03A411T is a unique identifier assigned by the U.S. Food and Drug Administration (FDA) through the Global Substance Registration System (GSRS) to unambiguously identify a specific chemical entity. This system ensures regulatory consistency and supports translational research by providing standardized descriptions for substances relevant to medicine .

Key properties include:

  • Pharmacological profile: High gastrointestinal (GI) absorption, non-blood-brain-barrier (BBB) permeability, and non-inhibition of cytochrome P450 (CYP) enzymes.
  • Solubility: Highly water-soluble, facilitating bioavailability in aqueous environments.
  • Hazard profile: Classified under warning categories H315 (causes skin irritation), H319 (causes eye irritation), and H335 (may cause respiratory irritation) .

Properties

CAS No.

193809-84-6

Molecular Formula

C24H20N6O4S

Molecular Weight

488.5 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[[4-(2-phenyltetrazol-5-yl)phenyl]sulfonylamino]propanoic acid

InChI

InChI=1S/C24H20N6O4S/c31-24(32)22(14-17-15-25-21-9-5-4-8-20(17)21)28-35(33,34)19-12-10-16(11-13-19)23-26-29-30(27-23)18-6-2-1-3-7-18/h1-13,15,22,25,28H,14H2,(H,31,32)/t22-/m1/s1

InChI Key

NLABJQQLMHAJIL-JOCHJYFZSA-N

SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Other CAS No.

193809-84-6

Synonyms

MMI 166
MMI-166
MMI166
N-alpha-(4-(2-phenyl-2H- tetrazole-5-yl) phenyl sulfonyl)-D-tryptophan

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

UNII-cdl03A411T belongs to a class of pyridine-derived amines with methoxy substituents. Below is a comparison with structurally analogous compounds (Table 1):

Compound Name Molecular Formula Substituent Position Similarity Score* Solubility (Water) Molecular Weight (g/mol)
This compound C₇H₁₀N₂O 5-methoxy-pyridin-2-yl 1.00 Very high 138.17
(4-Methoxypyridin-2-yl)methanamine C₇H₁₀N₂O 4-methoxy-pyridin-2-yl 0.85 High 138.17
2-(5-Methoxypyridin-2-yl)ethylamine HCl C₈H₁₃ClN₂O 5-methoxy-pyridin-2-yl 0.78 Moderate 188.66
5-Methoxypyrrolidine-2-carboxamide HCl C₆H₁₁ClN₂O₂ N/A 0.82 Low 178.62

*Similarity scores (0–1 scale) based on structural alignment and functional group analysis .

Key Observations :

  • Molecular weight : Higher molecular weight in ethylamine derivatives (e.g., 188.66 g/mol) reduces solubility and may limit bioavailability .
Pharmacological and Toxicological Profiles

Pharmacokinetic and safety data for this compound and analogs are summarized below (Table 2):

Compound GI Absorption BBB Permeability CYP Inhibition Hazard Profile
This compound High No No H315, H319, H335
(4-Methoxypyridin-2-yl)methanamine Moderate No Weak (CYP2D6) H302 (harmful if swallowed)
2-(5-Methoxypyridin-2-yl)ethylamine HCl Low No No H318 (eye damage)

Key Observations :

  • Toxicity : Ethylamine derivatives with chlorine substituents (e.g., HCl salts) demonstrate higher ocular toxicity, likely due to reactive intermediates .

Key Observations :

  • Yield : HATU-mediated synthesis of this compound achieves a 69% yield, superior to traditional amine-mediated methods (30%) .
  • Purity : Higher purity (>98%) in this compound correlates with reduced impurity-related toxicity risks .

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